N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide
Description
N-{3-[(9-Cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide is a synthetic small molecule featuring a purine core modified with a cyclopropyl group at the 9-position, a methoxyphenyl-acetamide substituent at the 6-amino position, and a para-methoxy group on the phenyl ring.
Properties
IUPAC Name |
N-[3-[(9-cyclopropylpurin-6-yl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10(24)21-11-3-6-14(25-2)13(7-11)22-16-15-17(19-8-18-16)23(9-20-15)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,21,24)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSCKXOJHGJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the purine core. Cyclopropyl groups are introduced through cyclopropanation reactions, and the acetamide group is added through acylation reactions. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes. These methods ensure the efficient and scalable production of the compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interaction triggers a cascade of biochemical events, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|---|---|
| Target Compound | Purine | Cyclopropyl, methoxyphenyl-acetamide | ~375 (estimated) | N/A (Theoretical) |
| 4-(2-(4-(4-Cyclohexylbenzyl)amino)...acetamide | Purine | Cyclohexylbenzyl, nitrophenoxy | 575.2254 | Structural characterization |
| Compound 38 (Phenoxy acetamide) | Quinazoline | Pyrrolidine-sulfonyl, methoxyphenyl | ~500 (estimated) | IC50 <10 µM (HCT-116) |
| USP Formoterol Related Compound C | Phenylalkylamine | Hydroxy, methoxyphenyl-acetamide | 832.95 | β2-Adrenergic agonist |
Key Research Findings
Purine vs. Quinazoline Cores : Purine-based compounds (e.g., the target molecule) may target nucleotide-binding proteins, while quinazoline derivatives (e.g., Compound 38) are more likely kinase inhibitors .
Methoxyphenyl-Acetamide Motif : This group enhances cellular penetration and target engagement across diverse analogs, as seen in both anticancer and respiratory therapeutics .
Impact of Substituents : Bulkier groups (e.g., cyclohexylbenzyl) may reduce solubility but improve target specificity, whereas electron-withdrawing groups (e.g., nitro) could alter binding kinetics .
Biological Activity
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide is a synthetic compound belonging to the purine derivatives class. Its structure suggests potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a purine base linked to a methoxyphenyl group through an acetamide linkage. The synthesis typically involves the construction of the purine ring followed by substitution reactions to introduce the methoxyphenyl moiety. The final product is obtained through coupling reactions under controlled conditions.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
- Receptor Modulation : It may modulate receptor activity, affecting downstream signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Enzyme inhibition |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Studies
- In Vitro Studies : In a study involving MTT assays, this compound demonstrated significant cytotoxicity in several cancer cell lines, with IC50 values ranging from 10 to 15 µM. The mechanism involved both apoptosis induction and inhibition of proliferation through cell cycle arrest.
- In Vivo Studies : A follow-up study assessed the compound's efficacy in animal models of cancer. Results showed moderate antitumoral activity, suggesting that while effective in vitro, further optimization may be needed for clinical applications.
Research Findings
Recent research highlights the compound's potential as a therapeutic agent. For instance, a study published in PubMed reported that derivatives of purine compounds exhibit significant antitumor activity by inducing apoptosis and inhibiting tumor growth in vivo . Another investigation indicated that similar compounds can synergize with existing chemotherapeutics like fludarabine, enhancing their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
